molecular formula C8H4BrNOS B13186039 5-Bromothieno[2,3-B]pyridine-2-carbaldehyde

5-Bromothieno[2,3-B]pyridine-2-carbaldehyde

Katalognummer: B13186039
Molekulargewicht: 242.09 g/mol
InChI-Schlüssel: JDJDHZNCBFTZHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromothieno[2,3-B]pyridine-2-carbaldehyde is a heterocyclic compound that contains both bromine and aldehyde functional groups. This compound is part of the thienopyridine family, which is known for its diverse biological and chemical properties. The presence of the bromine atom and the aldehyde group makes it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromothieno[2,3-B]pyridine-2-carbaldehyde typically involves the bromination of thieno[2,3-B]pyridine followed by formylation. One common method is the Vilsmeier-Haack formylation, which introduces the formyl group into the aromatic ring using a Vilsmeier reagent. This reagent is prepared by reacting a disubstituted formamide, such as dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromothieno[2,3-B]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3).

Major Products

    Substitution: Various substituted thienopyridines.

    Oxidation: 5-Bromothieno[2,3-B]pyridine-2-carboxylic acid.

    Reduction: 5-Bromothieno[2,3-B]pyridine-2-methanol.

    Coupling: Phenyl-substituted thienopyridines.

Wissenschaftliche Forschungsanwendungen

5-Bromothieno[2,3-B]pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors.

    Industry: Utilized in the development of materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of 5-Bromothieno[2,3-B]pyridine-2-carbaldehyde depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The bromine atom and aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The exact pathways and molecular targets would vary based on the specific application and the structure of the final compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromothieno[2,3-B]pyridine-2-carboxylic acid
  • 5-Bromothieno[2,3-B]pyridine
  • Thieno[2,3-B]pyridine derivatives

Uniqueness

5-Bromothieno[2,3-B]pyridine-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for a wide range of chemical modifications. This versatility makes it a valuable intermediate in organic synthesis, particularly in the development of biologically active compounds .

Eigenschaften

Molekularformel

C8H4BrNOS

Molekulargewicht

242.09 g/mol

IUPAC-Name

5-bromothieno[2,3-b]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H4BrNOS/c9-6-1-5-2-7(4-11)12-8(5)10-3-6/h1-4H

InChI-Schlüssel

JDJDHZNCBFTZHG-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C=C(SC2=NC=C1Br)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.